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Compound of Interest

Compound Name: 2-Methylbutylamine

Cat. No.: B1361350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbutylamine, a key building block in organic synthesis and drug discovery. The following

sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation
The spectroscopic data for 2-Methylbutylamine is summarized in the tables below for easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of 2-Methylbutylamine
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

2.614 d 5.6 H-1a

2.480 d 6.7 H-1b

1.41 m - H-2

1.35 m - H-3a

1.19 m - H-3b

0.896 d - H-2' (CH₃)

0.891 t - H-4

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

¹³C NMR Spectral Data of 2-Methylbutylamine

Chemical Shift (δ) ppm Assignment

45.8 C-1

35.7 C-2

25.8 C-3

16.5 C-2' (CH₃)

11.4 C-4

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Key IR Absorption Bands of 2-Methylbutylamine
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Wavenumber (cm⁻¹) Intensity Assignment

3368 Strong, Broad
N-H stretch (asymmetric and

symmetric)

2958, 2927, 2872 Strong C-H stretch (aliphatic)

1590 Medium N-H bend (scissoring)

1465 Medium C-H bend (asymmetric)

1378 Medium C-H bend (symmetric)

830 Medium, Broad N-H wag

Technique: Neat

Mass Spectrometry (MS)
Key Mass Fragments of 2-Methylbutylamine

m/z Relative Intensity Assignment

87 Moderate [M]⁺ (Molecular Ion)

72 Moderate [M - CH₃]⁺

58 Strong [M - C₂H₅]⁺

44 Moderate [CH₃CHNH₂]⁺

30 Base Peak [CH₂NH₂]⁺

Technique: Electron Ionization (EI)[2][3]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-
Methylbutylamine.

NMR Spectroscopy
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¹H and ¹³C NMR Data Acquisition

Sample Preparation: A sample of 2-Methylbutylamine (approximately 5-10 mg) is dissolved

in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an

internal standard (0.03% v/v). The solution is transferred to a 5 mm NMR tube.

Instrument: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe is used.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

Acquisition Time: 4.09 s

Temperature: 298 K

¹³C NMR Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Acquisition Time: 1.36 s

Temperature: 298 K

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected using appropriate software (e.g., TopSpin, MestReNova). The chemical shifts are
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referenced to the TMS signal (0.00 ppm for ¹H NMR) or the solvent signal (77.16 ppm for ¹³C

NMR in CDCl₃).

Infrared (IR) Spectroscopy
FTIR Data Acquisition (Neat Liquid)

Sample Preparation: A single drop of neat 2-Methylbutylamine is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrument: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a

UATR accessory is used.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mode: Transmittance

Data Processing: A background spectrum of the clean ATR crystal is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
GC-MS Data Acquisition

Sample Preparation: A dilute solution of 2-Methylbutylamine in a volatile organic solvent

(e.g., methanol or dichloromethane) is prepared (approximately 1 mg/mL).

Instrument: An Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass

Selective Detector (or equivalent) is used.

Gas Chromatography (GC) Conditions:
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Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

column.

Inlet Temperature: 250°C

Injection Volume: 1 µL (split mode, split ratio 50:1)

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped

to 250°C at a rate of 10°C/min, and held for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C

Quadrupole Temperature: 150°C

Mass Range: m/z 25-200

Scan Mode: Full scan

Data Processing: The acquired data is processed using the instrument's software to identify

the retention time of the analyte and to generate the corresponding mass spectrum. Library

matching (e.g., NIST) can be used for confirmation.

Visualization
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 2-
Methylbutylamine.
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Caption: Workflow for the spectroscopic analysis of 2-Methylbutylamine.

NMR Data IR Data MS Data

2-Methylbutylamine

¹H NMR
- 5 distinct proton signals

- Splitting patterns indicate connectivity

¹³C NMR
- 5 distinct carbon signals

IR Spectrum
- N-H stretch (~3368 cm⁻¹)
- C-H stretch (~2900 cm⁻¹)
- N-H bend (~1590 cm⁻¹)

Mass Spectrum
- Molecular Ion at m/z 87

- Base peak at m/z 30 ([CH₂NH₂]⁺)

Click to download full resolution via product page

Caption: Correlation of spectroscopic data to the structure of 2-Methylbutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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